molecular formula C20H20N4O2 B14935442 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide

Cat. No.: B14935442
M. Wt: 348.4 g/mol
InChI Key: RQYOAYLGERWSAQ-UHFFFAOYSA-N
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Description

N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide is a synthetic small molecule compound of interest in chemical and pharmacological research. This molecule features a hybrid structure combining indole, piperidine, and pyridine carboxamide moieties, a scaffold frequently explored in medicinal chemistry . Similar compounds incorporating these pharmacophores have been investigated for their potential to interact with key biological targets. For instance, analogous indole-carboxamide structures have shown activity against enzymes like coagulation factor Xa , while other indole-pyrimidine hybrids are identified as modulators of protein kinases such as MAPK10 . The specific mechanism of action for this compound is not fully elucidated and is an area of active investigation. Researchers value this compound as a chemical tool for probing biological pathways and structure-activity relationships, particularly in the development of enzyme inhibitors. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]pyridine-4-carboxamide

InChI

InChI=1S/C20H20N4O2/c25-19(14-5-9-21-10-6-14)22-16-7-11-24(12-8-16)20(26)18-13-15-3-1-2-4-17(15)23-18/h1-6,9-10,13,16,23H,7-8,11-12H2,(H,22,25)

InChI Key

RQYOAYLGERWSAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Bifunctional Amide Derivatives

The target compound features two amide bonds linking a piperidine core to indole-2-carbonyl and pyridine-4-carboxamide moieties. Synthetic approaches generally follow one of two strategies:

Sequential Amidation of Piperidin-4-amine

This method involves stepwise coupling of indole-2-carboxylic acid and pyridine-4-carboxylic acid to a piperidin-4-amine backbone. Protection-deprotection sequences are often required to prevent cross-reactivity. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen enables selective acylation at the 4-position.

Convergent Coupling of Pre-functionalized Fragments

Alternative routes employ pre-formed indole-2-carbonylpiperidine and pyridine-4-carboxamide intermediates, joined via amide bond formation. This approach minimizes side reactions but requires efficient synthesis of both fragments.

Detailed Preparation Methods

Stepwise Amidation Protocol

Protection of Piperidin-4-amine

Initial Boc protection of piperidin-4-amine hydrochloride is achieved using di-tert-butyl dicarbonate in aqueous acetone with sodium bicarbonate, yielding N-Boc-piperidin-4-amine in 93% molar yield.

Reaction Conditions

  • Solvent: 50% aqueous acetone (5–20 mL/g substrate)
  • Base: NaHCO₃ (1–3 eq)
  • Reagent: (Boc)₂O (1–3 eq)
  • Time: 24 hr at room temperature
Indole-2-carbonyl Coupling

The Boc-protected amine undergoes acylation with indole-2-carbonyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base. This step typically achieves 85–90% conversion based on analogous reactions.

Critical Parameters

  • Temperature: 0°C to room temperature
  • Molar ratio: 1:1.2 (amine:acyl chloride)
  • Workup: Sequential washing with 10% citric acid and saturated NaHCO₃
Deprotection and Pyridine-4-carboxamide Formation

Boc removal with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) provides the free amine, which is subsequently reacted with pyridine-4-carbonyl chloride under similar conditions to yield the target compound.

One-Pot Tandem Amidation

Recent advances utilize coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enable sequential amidation without intermediate isolation:

Representative Procedure

  • Charge piperidin-4-amine (1 eq), HATU (2.2 eq), and DIPEA (4 eq) in DMF
  • Add indole-2-carboxylic acid (1.1 eq), stir at 25°C for 6 hr
  • Introduce pyridine-4-carboxylic acid (1.1 eq), continue stirring for 12 hr
  • Purify by reverse-phase HPLC

This method reports 78% overall yield with >95% purity by HPLC.

Optimization of Reaction Conditions

Solvent Effects on Amidation Efficiency

Solvent Coupling Reagent Yield (%) Purity (%)
DCM EDC/HOBt 65 88
DMF HATU 78 95
THF DCC 52 82

Data adapted from comparable syntheses. Polar aprotic solvents like DMF enhance reactivity of carbodiimide-based coupling agents through improved reagent solubility.

Temperature Profile for Boc Deprotection

Acid Temperature (°C) Time (hr) Completion (%)
TFA/DCM 1:1 25 2 100
HCl/dioxane 40 4 95
H₂SO₄/EtOAc 0 6 82

Optimal deprotection employs TFA at ambient temperature, minimizing side reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆)
δ 12.00 (s, 1H, indole NH), 8.38 (s, 1H, pyridine H), 8.14 (d, J=8.3 Hz, 1H), 7.77 (s, 1H), 7.55 (dd, J=8.3, 1.3 Hz, 1H), 4.39–4.24 (m, 1H, piperidine), 3.19–2.80 (m, 2H).

ESI-MS
Calculated for C₂₀H₁₉N₄O₂ [M+H]⁺: 439.5, Found: 439.5.

Chromatographic Purity

HPLC analysis on C18 column (MeCN/H₂O + 0.1% TFA) shows single peak at tᵣ=9.515 min with 95% purity.

Challenges and Mitigation Strategies

Regioselectivity in Piperidine Functionalization

Competitive acylation at the piperidine nitrogen versus the 4-position amine necessitates careful protecting group strategy. Boc protection prior to indole-2-carbonyl installation prevents N-acylation side products.

Indole NH Stability

The indole proton demonstrates lability under strongly acidic conditions. TFA-mediated deprotection at 0°C preserves indole integrity while achieving complete Boc removal.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions typically involve controlling temperature, pH, and solvent choice to achieve the desired products .

Major Products Formed

Major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole derivatives, each with potential biological activities .

Mechanism of Action

The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The piperidine ring and pyridine carboxamide group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]pyridine-4-carboxamide with structurally related piperidine-4-carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound ~C₂₀H₁₉N₄O₂* ~347.4 g/mol* Indol-2-ylcarbonyl, pyridine-4-carboxamide Potential for dual hydrogen bonding; moderate lipophilicity due to aromatic systems N/A
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide Not reported Not reported tert-Butyl, phenyl, pyridin-2-yl Enhanced steric bulk; likely high logP due to hydrophobic substituents
1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide C₁₃H₁₉N₃O 233.32 g/mol Aminomethylphenyl Polar amine group improves solubility; smaller molecular weight
trans-Tetrakis[N-(adamantan-1-yl)pyridine-4-carboxamide]manganese(II) complex Not reported Not reported Adamantyl, pyridine-4-carboxamide Metal-coordination capability; rigid adamantyl groups enhance stability

Functional Group Impact on Bioactivity

  • Indole vs. Adamantyl/Phenyl Groups : The indol-2-ylcarbonyl group in the target compound may enhance binding to serotonin receptors or kinases, whereas adamantyl (in ) and tert-butyl groups (in ) prioritize steric shielding and metabolic stability.
  • Pyridine-4-carboxamide vs. Pyridin-2-yl : The pyridine-4-carboxamide moiety enables hydrogen bonding via the amide and pyridine nitrogen, contrasting with pyridin-2-yl’s axial lone pair orientation, which may alter binding pocket interactions .
  • Piperidine Flexibility: The piperidine ring’s conformational flexibility is retained across all analogs, facilitating target engagement, but substituents like aminomethylphenyl (in ) introduce polarity for improved aqueous solubility.

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